(S)-Dimethyl 2-acetamidosuccinate
Description
“(S)-Dimethyl 2-acetamidosuccinate” is a derivative of N-Acetylgalactosamine . N-Acetylgalactosamine is an amino sugar derivative of galactose and is typically the first monosaccharide that connects serine or threonine in particular forms of protein O-glycosylation . It is necessary for intercellular communication and is concentrated in sensory nerve structures of both humans and animals .
Synthesis Analysis
A stereoselective synthesis of 2-acetamido-1,2-dideoxynojirimycin (DNJNAc), the iminosugar analog of N-acetylglucosamine, has been described . This novel procedure allowed accessing ureido-DNJNAc conjugates through derivatization of the endocyclic amine on a key pivotal intermediate .
Molecular Structure Analysis
The molecular formula of “(S)-Dimethyl 2-acetamidosuccinate” is C12H17NO10 . Its average mass is 335.265 Da and its monoisotopic mass is 335.086334 Da . It has 6 defined stereocentres .
Chemical Reactions Analysis
Acid anhydrides, such as “(S)-Dimethyl 2-acetamidosuccinate”, react with alcohols to form esters and with amines to form amides . The reactivity of acid anhydrides is introduced in a general way .
Physical And Chemical Properties Analysis
Chitin and its deacetylated derivative chitosan, which are related to “(S)-Dimethyl 2-acetamidosuccinate”, are natural polymers composed of randomly distributed β-(1-4)-linked d-glucosamine (deacetylated unit) and N-acetyl-d-glucosamine (acetylated unit) . They exhibit diverse properties that open up a wide range of applications in various sectors, especially in biomedical science .
Future Directions
The antibacterial activity of chitin 2-acetamido-2-deoxy-hexopyranose from the freshwater prawn Caridina gracilirostris showed antibacterial activity against Staphylococcus aureus . This suggests potential future directions in the development of antibacterial compounds . Additionally, inhibition of the human O-linked β-N-acetylglucosaminidase enzyme is pharmacologically relevant in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer . This suggests that “(S)-Dimethyl 2-acetamidosuccinate” and related compounds could have potential applications in these areas.
properties
IUPAC Name |
dimethyl (2S)-2-acetamidobutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-5(10)9-6(8(12)14-3)4-7(11)13-2/h6H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPXVQSXUIFMKQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550467 | |
Record name | Dimethyl N-acetyl-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Dimethyl 2-acetamidosuccinate | |
CAS RN |
57289-64-2 | |
Record name | Dimethyl N-acetyl-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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